molecular formula C7H15NO2 B13501988 Ethyl (R)-2-(aminomethyl)butanoate

Ethyl (R)-2-(aminomethyl)butanoate

Katalognummer: B13501988
Molekulargewicht: 145.20 g/mol
InChI-Schlüssel: XDXLAPISJVHRKE-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl ®-2-(aminomethyl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butanoic acid backbone, with an aminomethyl group at the second carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl ®-2-(aminomethyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of ®-2-(aminomethyl)butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds as follows:

(R)-2-(aminomethyl)butanoic acid+ethanolEthyl (R)-2-(aminomethyl)butanoate+water\text{(R)-2-(aminomethyl)butanoic acid} + \text{ethanol} \rightarrow \text{Ethyl (R)-2-(aminomethyl)butanoate} + \text{water} (R)-2-(aminomethyl)butanoic acid+ethanol→Ethyl (R)-2-(aminomethyl)butanoate+water

The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of ethyl ®-2-(aminomethyl)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl ®-2-(aminomethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amines or esters .

Wissenschaftliche Forschungsanwendungen

Ethyl ®-2-(aminomethyl)butanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl ®-2-(aminomethyl)butanoate involves its interaction with specific molecular targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing biological activity. The ester group may undergo hydrolysis to release the active ®-2-(aminomethyl)butanoic acid, which can then interact with cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl butanoate: Lacks the aminomethyl group, making it less versatile in biological applications.

    Methyl ®-2-(aminomethyl)butanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (S)-2-(aminomethyl)butanoate: The enantiomer of the compound, which may have different biological activities.

Uniqueness

Ethyl ®-2-(aminomethyl)butanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological properties.

Eigenschaften

Molekularformel

C7H15NO2

Molekulargewicht

145.20 g/mol

IUPAC-Name

ethyl (2R)-2-(aminomethyl)butanoate

InChI

InChI=1S/C7H15NO2/c1-3-6(5-8)7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1

InChI-Schlüssel

XDXLAPISJVHRKE-ZCFIWIBFSA-N

Isomerische SMILES

CC[C@H](CN)C(=O)OCC

Kanonische SMILES

CCC(CN)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.